{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE
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Overview
Description
{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is a complex organic compound featuring a pyrazole and furan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 4-nitro-1H-pyrazole with a furan derivative under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The pyrazole and furan rings can undergo electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole or furan rings .
Scientific Research Applications
Chemistry
In chemistry, {5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology and Medicine
Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of {5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The pyrazole and furan rings can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(5-methyl-4-nitro-1H-pyrazol-3-yl)(phenyl)methanone: Similar in structure but with a phenyl group instead of a furan ring.
(2,6-dimethylmorpholino)(1-methyl-5-nitro-1H-pyrazol-4-yl)methanone: Contains a morpholine ring, offering different reactivity and applications.
Uniqueness
{5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is unique due to its combination of pyrazole and furan rings, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H9N5O4 |
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Molecular Weight |
287.23g/mol |
IUPAC Name |
[5-[(4-nitropyrazol-1-yl)methyl]furan-2-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C12H9N5O4/c18-12(16-5-1-4-13-16)11-3-2-10(21-11)8-15-7-9(6-14-15)17(19)20/h1-7H,8H2 |
InChI Key |
TVYPBGVBGJNMCN-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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